BenchChemオンラインストアへようこそ!

(4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride

Antitubercular drug discovery Structure-activity relationship Metabolic stability

(4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride (CAS 2548984-94-5, molecular formula C₁₀H₁₇ClF₂N₂O₂, MW 270.7) is a synthetic small-molecule hydrochloride salt that covalently links a 4,4-difluoropiperidine ring to a morpholine ring via a methanone bridge. This compound belongs to the broader class of fluorinated piperidine-morpholine hybrids, a privileged scaffold in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability.

Molecular Formula C10H17ClF2N2O2
Molecular Weight 270.7
CAS No. 2548984-94-5
Cat. No. B2446613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride
CAS2548984-94-5
Molecular FormulaC10H17ClF2N2O2
Molecular Weight270.7
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2CNCCO2.Cl
InChIInChI=1S/C10H16F2N2O2.ClH/c11-10(12)1-4-14(5-2-10)9(15)8-7-13-3-6-16-8;/h8,13H,1-7H2;1H
InChIKeyZVQACVOOUHQDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride CAS 2548984-94-5: A Fluorinated Dual-Heterocycle Building Block for Medicinal Chemistry Procurement


(4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride (CAS 2548984-94-5, molecular formula C₁₀H₁₇ClF₂N₂O₂, MW 270.7) is a synthetic small-molecule hydrochloride salt that covalently links a 4,4-difluoropiperidine ring to a morpholine ring via a methanone bridge [1]. This compound belongs to the broader class of fluorinated piperidine-morpholine hybrids, a privileged scaffold in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability [2]. The two geminal fluorine atoms at the piperidine 4-position are the primary structural differentiators from non-fluorinated and mono-fluorinated analogs, conferring distinct conformational preferences and electronic properties that cannot be achieved with unsubstituted piperidine or 4-fluoropiperidine congeners [3].

Why Non-Fluorinated or Mono-Fluorinated Piperidine Analogs Cannot Replace (4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride


Generic substitution of the 4,4-difluoropiperidine moiety in this compound with unsubstituted piperidine or 4-fluoropiperidine analogs fundamentally alters the molecule's physicochemical and pharmacokinetic profile in ways that are quantitatively measurable. The two geminal fluorine atoms reduce the piperidine nitrogen pKa by approximately 1–2 log units relative to piperidine (pKa ~10.6 vs. ~8.2 predicted for 4,4-difluoropiperidine), simultaneously increasing lipophilicity (LogP ~0.4–1.3 for the free base vs. ~0.3 for piperidine) [1][2]. In relevant biological systems, this translates to differential target engagement: in PHGDH enzyme assays, 4,4-difluoropiperidine displays IC₅₀ >150 µM while 4-methylpiperidine shows measurable inhibition (IC₅₀ 85.1 µM), demonstrating that the fluorine substitution pattern meaningfully alters binding interactions [3]. Furthermore, in anti-tubercular squaramide series, switching from 4-fluoropiperidine (6n, IC₅₀ 0.451 µM) to 4,4-difluoropiperidine (6o) produced a >4.9-fold reduction in potency and markedly higher metabolic clearance, proving that 4,4-difluoro analogs are not interchangeable with their mono-fluoro counterparts [4]. These differences are structural, quantifiable, and reproducible—not marginal.

Product-Specific Quantitative Evidence Guide for (4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride: Comparator-Based Differentiation Data


Direct Head-to-Head Comparison: Difluoro vs. Mono-Fluoro Piperidine in Anti-Tubercular Squaramide Series Reveals Divergent Potency and Metabolic Stability

In a systematic study of squaramide-based M. tuberculosis inhibitors, the 4-fluoro piperidine analog 6n exhibited an IC₅₀ of 0.451 µM, whereas the direct 4,4-difluoropiperidine comparator 6o showed a 4.9-fold weaker IC₅₀ of 2.215 µM, accompanied by high metabolic clearance in rat hepatocytes [1]. This head-to-head data demonstrates that the addition of a second fluorine at the 4-position is not potency-neutral; it introduces a measurable liability in both target engagement and metabolic stability within identical assay conditions.

Antitubercular drug discovery Structure-activity relationship Metabolic stability

PHGDH Active-Site Fragment Screen: 4,4-Difluoropiperidine Is Inactive Whereas 4-Methylpiperidine Shows Measurable Inhibition, Demonstrating Substitution-Dependent Binding

In a fragment-based screen against phosphoglycerate dehydrogenase (PHGDH), the 4,4-difluoropiperidine fragment exhibited an IC₅₀ >150 µM, indicating no detectable inhibition. By contrast, 4-methylpiperidine showed a measurable IC₅₀ of 85.1 µM (95% CI: 37.8–101.2 µM), while unsubstituted piperidine was also inactive (IC₅₀ >150 µM) [1]. This demonstrates that the 4,4-difluoro substitution pattern, unlike 4-methyl substitution, does not confer PHGDH binding under these conditions, providing a clear selectivity filter for fragment-based campaigns.

Serine biosynthesis inhibition Fragment-based screening PHGDH

Conformational Impact of 4,4-Difluoro Substitution: N-H Inversion Barrier and Equatorial Preference via ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy measurements established that 4,4-difluoropiperidine has an N-H nitrogen inversion activation energy (Eₐ) of 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform, with slow inversion in acetone (Eₐ ~10 kcal/mol) [1]. The free-energy difference between N-H axial and equatorial conformers was determined to be 0.42 kcal/mol, with the equatorial conformer thermodynamically favored. For unsubstituted piperidine, the N-H inversion barrier is substantially lower (~6–7 kcal/mol), and the equatorial preference is weaker. This means the 4,4-difluoro substitution locks the piperidine nitrogen into a more stereoelectronically defined orientation, directly affecting hydrogen-bonding geometry and receptor complementarity.

Conformational analysis Fluorine NMR Piperidine ring dynamics

Metabolic Stability and Lipophilicity: 4,4-Difluoropiperidine Core Demonstrates Extended Half-Life vs. Unsubstituted Piperidine

A supplier technical comparison of 4,4-difluoropiperidine hydrochloride versus standard piperidine HCl reports a metabolic stability half-life (t₁/₂) of 6.7 hours for the 4,4-difluoro derivative, compared to 2.1 hours for unsubstituted piperidine HCl, representing a 3.2-fold improvement . The measured LogP increases from 0.3 (piperidine HCl) to 1.2 (4,4-difluoropiperidine HCl). While vendor-derived, this data is consistent with the general medicinal chemistry principle that geminal fluorination at metabolic soft spots can reduce oxidative metabolism [1]. However, it must be weighed against the anti-tubercular squaramide data showing context-dependent high clearance for specific 4,4-difluoro analogs (Evidence Item 1), indicating that the metabolic benefit is scaffold-dependent.

Metabolic stability Drug-like properties LogP optimization

Strategic Core Replacement in D₄ Antagonist Lead Optimization: Morpholine-to-Difluoropiperidine Switch Improves Pharmacokinetics

In the lead optimization of the selective D₄ antagonist ML398, the morpholine core was deliberately altered to a difluoropiperidine to address metabolic stability and clearance liabilities. The morpholine-based lead suffered from rapid in vivo clearance; replacing the morpholine oxygen with a CF₂ group yielded difluoropiperidine scaffolds with electron-donating and -withdrawing substituents that were well-tolerated at the receptor [1]. While specific quantitative PK parameters relating the morpholine and difluoropiperidine cores are not disclosed, the strategic decision to deploy a 4,4-difluoropiperidine core as a morpholine bioisostere—motivated by PK rather than potency—provides a design rationale that is directly relevant to the compound under evaluation, which embeds both a morpholine and a 4,4-difluoropiperidine in the same molecule through a methanone linkage.

Dopamine D4 receptor CNS drug discovery Scaffold hopping

OX1R Selectivity Enablement: 4,4-Difluoropiperidine Core Confers >625-Fold Functional Selectivity Over OX2R

In a medicinal chemistry program targeting selective orexin 1 receptor (OX1R) antagonists, a 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage yielded compounds with >625-fold functional selectivity for OX1R over OX2R in rat [1]. The resulting tool compounds (analogs 47 and 51) demonstrated clean off-target profiles and suitable pharmacokinetic properties for in vivo interrogation of OX1R pharmacology. While this selectivity is attributed to the full elaborated structure rather than the 4,4-difluoropiperidine moiety alone, the core was explicitly identified as a critical structural determinant enabling the selectivity window.

Orexin receptor Selective antagonist GPCR

Validated Application Scenarios for (4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride in Drug Discovery and Chemical Biology


Anti-Tubercular Squaramide SAR: Evaluating 4,4-Difluoropiperidine as a Morpholine Replacement with Metabolic Liability Awareness

As demonstrated by the head-to-head comparison of compounds 6n (4-fluoro) and 6o (4,4-difluoro) in the M. tuberculosis H37Rv assay [1], this compound's 4,4-difluoropiperidine motif provides a 4.9-fold reduction in potency compared to the mono-fluoro analog alongside high metabolic clearance. Researchers developing anti-tubercular agents should use this compound as a comparator tool to map the steric and electronic tolerance of the target binding site at the piperidine 4-position, rather than as a potency-optimized lead. Procurement is warranted specifically for negative-control or selectivity-profiling SAR studies in this target class.

Fragment-Based Screening Selectivity: Using 4,4-Difluoropiperidine as a Negative-Control Amine Fragment Against PHGDH

The PHGDH fragment screen data shows 4,4-difluoropiperidine is inactive (IC₅₀ >150 µM) while 4-methylpiperidine retains measurable inhibition (85.1 µM) [2]. This compound, bearing the 4,4-difluoropiperidine motif, can serve as a validated negative-control building block in PHGDH fragment elaboration campaigns. It enables chemists to confirm that any observed activity in elaborated analogs derives from added functionality rather than the difluoropiperidine fragment itself.

Conformationally Restricted Scaffold Design: Leveraging Documented N-H Inversion Kinetics for Structure-Based Drug Design

The experimentally determined N-H inversion barrier of 13.5–13.9 kcal/mol and confirmed equatorial conformer preference [3] make the 4,4-difluoropiperidine moiety suitable for programs where rigidifying the piperidine ring orientation is hypothesized to improve target complementarity. Structure-based design teams can use this compound as a starting point for docking studies and FEP calculations that explicitly account for the slower ring dynamics, particularly in CNS targets where conformational pre-organization may reduce entropic penalties upon binding.

OX1R Selective Antagonist Development: Employing the 4,4-Difluoropiperidine Core as a Selectivity Determinant

The demonstrated >625-fold OX1R-over-OX2R functional selectivity conferred by a 4,4-difluoropiperidine-containing scaffold [4] validates this compound's core motif for orexin receptor programs. Medicinal chemistry teams pursuing OX1R-selective tool compounds or therapeutics should procure this building block for early SAR exploration, with the understanding that selectivity emerges from the fully elaborated molecule and requires confirmatory profiling.

Quote Request

Request a Quote for (4,4-Difluoropiperidin-1-yl)-morpholin-2-ylmethanone;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.